5-cyclobutyl-1H-1,2,3,4-tetrazole
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Overview
Description
5-cyclobutyl-1H-1,2,3,4-tetrazole: is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a cyclobutyl group attached to the tetrazole ring, which can influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclobutyl-1H-1,2,3,4-tetrazole typically involves the cycloaddition of sodium azide with a suitable nitrile precursor. One common method includes the reaction of cyclobutyl nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is often carried out in a polar solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. Catalysts like zinc chloride or heterogeneous catalysts may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 5-cyclobutyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-cyclobutyl-1H-1,2,3,4-tetrazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry as bioisosteres of carboxylic acids. They are investigated for their antibacterial, antifungal, and anti-inflammatory properties .
Industry: In the industrial sector, tetrazole compounds are used in the development of explosives, propellants, and corrosion inhibitors due to their high nitrogen content and stability .
Mechanism of Action
The mechanism of action of 5-cyclobutyl-1H-1,2,3,4-tetrazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking. The tetrazole ring can act as a ligand, coordinating with metal ions and forming stable complexes. These interactions can influence biological pathways and receptor-ligand interactions .
Comparison with Similar Compounds
- 5-phenyl-1H-1,2,3,4-tetrazole
- 5-methyl-1H-1,2,3,4-tetrazole
- 5-ethyl-1H-1,2,3,4-tetrazole
Comparison: 5-cyclobutyl-1H-1,2,3,4-tetrazole is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other substituted tetrazoles.
Properties
Molecular Formula |
C5H8N4 |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
5-cyclobutyl-2H-tetrazole |
InChI |
InChI=1S/C5H8N4/c1-2-4(3-1)5-6-8-9-7-5/h4H,1-3H2,(H,6,7,8,9) |
InChI Key |
PKPQGZLJKQWHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NNN=N2 |
Origin of Product |
United States |
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